molecular formula C7H6BrClO B13549599 4-(Bromomethyl)-3-chlorophenol

4-(Bromomethyl)-3-chlorophenol

Cat. No.: B13549599
M. Wt: 221.48 g/mol
InChI Key: MOQJSDMTYUVDJE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-chlorophenol is an organic compound with the molecular formula C7H6BrClO It consists of a benzene ring substituted with a bromomethyl group at the fourth position and a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-chlorophenol can be achieved through several methods. One common approach involves the bromination of 3-chlorophenol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction can be optimized by controlling the temperature, reaction time, and concentration of reagents. The use of NBS as a brominating agent is preferred due to its high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-chlorophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiolate.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenols, amines, or ethers.

    Oxidation: Formation of 4-(bromomethyl)-3-chlorobenzaldehyde or 4-(bromomethyl)-3-chlorobenzoic acid.

    Reduction: Formation of 4-methyl-3-chlorophenol

Scientific Research Applications

4-(Bromomethyl)-3-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromomethyl group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-chlorophenol involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity makes it useful in biochemical studies and drug development. The molecular targets and pathways involved include enzyme active sites and DNA bases, where the compound can modify the structure and function of these biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-3-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination enhances its reactivity and versatility in chemical synthesis and research applications. The specific positioning of these substituents also influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

4-(bromomethyl)-3-chlorophenol

InChI

InChI=1S/C7H6BrClO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2

InChI Key

MOQJSDMTYUVDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CBr

Origin of Product

United States

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